molecular formula C27H17FN2O6 B11344611 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11344611
M. Wt: 484.4 g/mol
InChI Key: LXLWWSFWTOFZTM-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzodioxin, benzofuran, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Benzofuran Moiety: This involves the cyclization of phenol derivatives with suitable aldehydes or ketones in the presence of acid catalysts.

    Construction of the Oxazole Ring: This step often involves the condensation of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin, benzofuran, and oxazole intermediates using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the oxazole or benzofuran rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its complex aromatic structure can be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: It can be used in the synthesis of advanced polymers or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to fit into binding sites of proteins or other macromolecules, thereby modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolylmethanol: This compound shares the benzodioxin and isoxazole moieties but lacks the benzofuran and fluorobenzoyl groups.

    4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar in having the benzodioxin moiety but differs in the presence of a butanoic acid group instead of the oxazole and benzofuran rings.

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide lies in its combination of three distinct aromatic systems, which provides a versatile platform for various chemical modifications and applications. This structural complexity allows for a wide range of interactions with biological and chemical systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H17FN2O6

Molecular Weight

484.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H17FN2O6/c28-17-8-5-15(6-9-17)25(31)26-24(18-3-1-2-4-20(18)35-26)29-27(32)19-14-22(36-30-19)16-7-10-21-23(13-16)34-12-11-33-21/h1-10,13-14H,11-12H2,(H,29,32)

InChI Key

LXLWWSFWTOFZTM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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